molecular formula C26H20Cl2N4O2S2 B11094426 5-cyano-6-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide

5-cyano-6-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11094426
M. Wt: 555.5 g/mol
InChI Key: DMWLAZFOXPZUQI-UHFFFAOYSA-N
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Description

5-cyano-6-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-6-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic synthesis. One possible route includes:

    Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the 3,4-Dichlorophenyl Group: This step can involve a nucleophilic aromatic substitution reaction where the 3,4-dichlorophenyl group is introduced.

    Formation of the Sulfanyl Linkage: The sulfanyl group can be introduced through a thiol-ene reaction or a similar thiol-based coupling reaction.

    Final Coupling and Functionalization: The final steps involve coupling the intermediate products and introducing the remaining functional groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine core, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amines or other reduced forms of the cyano group.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, compounds with dihydropyridine cores are known for their pharmacological activities, including as calcium channel blockers. This compound could be investigated for similar bioactivities.

Medicine

In medicine, the compound may have potential as a drug candidate for treating various conditions, particularly those involving the cardiovascular system due to its structural similarity to known calcium channel blockers.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-cyano-6-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as ion channels, enzymes, or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker with a dihydropyridine core.

    Amlodipine: Another calcium channel blocker with similar structural features.

    Nicardipine: A dihydropyridine derivative used in the treatment of hypertension.

Uniqueness

What sets 5-cyano-6-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other dihydropyridine derivatives. The presence of the cyano, sulfanyl, and thiophene groups could lead to novel interactions and applications not seen with more traditional compounds.

Properties

Molecular Formula

C26H20Cl2N4O2S2

Molecular Weight

555.5 g/mol

IUPAC Name

5-cyano-6-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-2-methyl-N-phenyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C26H20Cl2N4O2S2/c1-15-23(25(34)32-16-6-3-2-4-7-16)24(21-8-5-11-35-21)18(13-29)26(30-15)36-14-22(33)31-17-9-10-19(27)20(28)12-17/h2-12,24,30H,14H2,1H3,(H,31,33)(H,32,34)

InChI Key

DMWLAZFOXPZUQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C#N)C3=CC=CS3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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